

Application Note: HPLC & LC-MS/MS Profiling of Pemetrexed-d5 Disodium

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Compound of Interest

Compound Name: Pemetrexed-d5 Disodium Salt

Cat. No.: B1150782

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Executive Summary & Scientific Rationale

Pemetrexed-d5 disodium is the stable isotope-labeled internal standard (SIL-IS) for Pemetrexed, a multi-targeted antifolate antineoplastic agent. In high-stakes pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the use of a deuterated IS is critical to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.

While Pemetrexed-d5 is chemically nearly identical to the analyte, the substitution of five hydrogen atoms with deuterium introduces subtle physicochemical changes.

- **Chromatographic Isotope Effect:** On Reversed-Phase (RP) columns, deuterated isotopologues often exhibit slightly lower lipophilicity than their protium counterparts. Consequently, Pemetrexed-d5 typically elutes slightly earlier (0.05 – 0.2 min) than unlabeled Pemetrexed.
- **Mass Shift:** The +5 Da mass shift allows for spectral resolution in Mass Spectrometry, enabling co-elution without cross-talk, provided the resolution of the quadrupole is sufficient.

This guide details two distinct protocols:

- LC-MS/MS Bioanalytical Method: The primary application for quantification in biological matrices.
- HPLC-UV Purity Method: For assessing the chemical purity of the Pemetrexed-d5 reference material itself.

Physicochemical Properties & Handling[1][2][3]

- Chemical Name: Disodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamate-d5.
- Molecular Weight: ~432.4 Da (Free Acid form + 5 Da).
- Solubility: Highly soluble in water; sparingly soluble in ethanol.
- pKa: Pemetrexed has multiple ionizable groups (Carboxyl: pKa ~3.5 & 4.8; Pyrimidine amine: pKa ~2.5).
- Stability Warning: Pemetrexed is oxidatively unstable and light-sensitive. All standard preparations must be performed under low-light conditions and preferably using amber glassware. Antioxidants (e.g., ascorbic acid) are often added to stock solutions.

Protocol A: LC-MS/MS Bioanalysis (Primary Application)

Objective: Quantification of Pemetrexed in human plasma using Pemetrexed-d5 as the Internal Standard.

Chromatographic Conditions (UHPLC)

This method utilizes a C18 column with an acidic mobile phase to maximize ionization efficiency (Positive Mode, [M+H]⁺).

Parameter	Specification
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)
Column Temp	40°C
Flow Rate	0.4 mL/min
Injection Vol	2 - 5 μ L
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Run Time	4.0 Minutes

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.00	95	5	Initial
0.50	95	5	Hold
2.50	5	95	Linear
3.00	5	95	Wash
3.10	95	5	Re-equilibrate
4.00	95	5	End

Mass Spectrometry Parameters (MRM)[1]

- Ionization: ESI Positive Mode
- Source Temp: 500°C
- Capillary Voltage: 3.0 kV

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Retention Time (Approx)
Pemetrexed	428.1	281.1	30	25	1.80 min
Pemetrexed-d5	433.1	286.1	30	25	1.78 min

> Expert Note: Note the slight RT shift. The d5-IS elutes ~0.02 min earlier. Integration windows must be set wide enough to capture both, or set individually.

Sample Preparation (Protein Precipitation)[1]

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL tube.
- IS Addition: Add 20 μ L of Pemetrexed-d5 working solution (500 ng/mL in 50% MeOH).
- Precipitation: Add 150 μ L of Acetonitrile (containing 0.1% Formic Acid).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 13,000 rpm for 10 minutes at 4°C.
- Transfer: Inject the clear supernatant.

Protocol B: HPLC-UV Purity Assessment

Objective: Verify the chemical purity of Pemetrexed-d5 disodium raw material. Detection: UV at 254 nm (Pemetrexed has a distinct max at 226 nm, but 254 nm is standard for purity profiling).

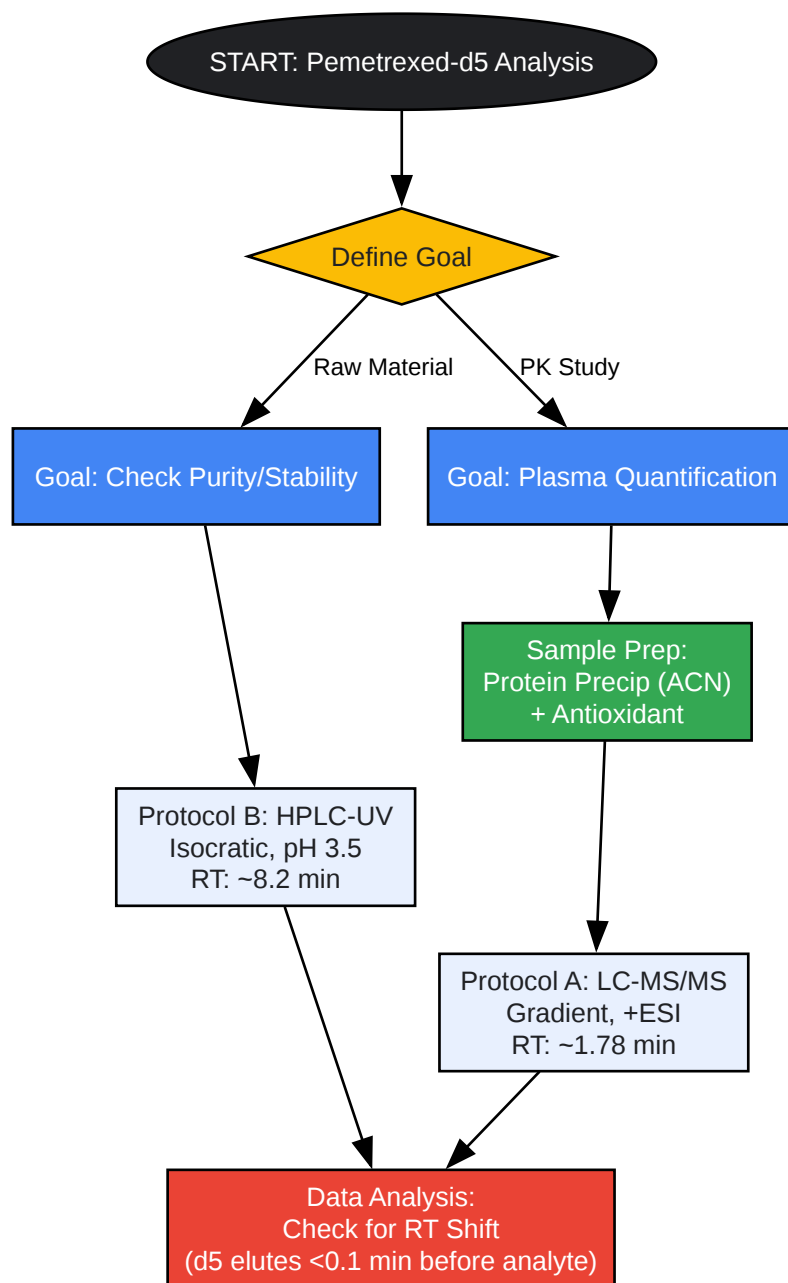
Chromatographic Conditions

Parameter	Specification
Column	Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	0.05 M Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v)
Mode	Isocratic
Flow Rate	1.0 mL/min
Run Time	15 Minutes
Retention Time	~8.2 - 8.5 Minutes

> Expert Note: The lower pH (3.15) suppresses the ionization of the carboxylic acid groups, increasing retention on the C18 column and improving peak symmetry.

Visualized Workflow & Logic

The following diagram illustrates the decision logic for method selection and the extraction workflow for bioanalysis.



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Caption: Workflow decision tree for Pemetrexed-d5 analysis, distinguishing between raw material verification (UV) and bioanalytical quantification (MS).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
RT Drift (>5%)	pH fluctuation in buffer.	Pemetrexed is sensitive to pH. [2] Ensure buffer is within ± 0.05 pH units.
Peak Tailing	Secondary interactions with silanols.	Use end-capped columns (e.g., Waters XBridge or BEH). Add 0.1% TEA if using UV methods.
Low MS Signal	Ion suppression or wrong polarity.	Ensure ESI Positive mode. Check for co-eluting phospholipids (monitor m/z 184).
Degradation	Oxidation.	Add 0.05% Ascorbic Acid to stock solutions. Protect from light.[3]

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